tert-Butyl 2-(((3-(4-((1r,3r)-3-(benzyloxy)cyclobutoxy)phenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methyl)(methyl)amino)ethyl(methyl)carbamate
Overview
Description
This would include the compound’s systematic name, its common name if it has one, and its structural formula.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products they yield.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Hydrogen-Bonding Patterns in Substituted Compounds
- Research on compounds like 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole has shown that they can form hydrogen-bonded chains and aggregates, which could be significant in understanding molecular interactions and crystallography (Abonía et al., 2007).
- Such compounds are linked into complex structures like chains and sheets through hydrogen bonds, indicating potential applications in material science and molecular engineering (López et al., 2010).
Synthesis and Applications in Medicinal Chemistry
- Compounds with similar structures have been used in the synthesis of various pharmaceuticals. For instance, related compounds have been utilized in the synthesis of orally active CCR5 antagonists, indicating potential applications in drug development (Ikemoto et al., 2005).
- These compounds also have relevance in the development of antimitotic agents, which are crucial in cancer research (Temple & Rener, 1992).
Role as Intermediates in Chemical Synthesis
- The mentioned compound and its analogs often serve as important intermediates in chemical synthesis. For example, tert-butyl derivatives have been used in the synthesis of mTOR targeted PROTAC molecules, highlighting their importance in complex organic syntheses (Zhang et al., 2022).
Applications in Polymer and Materials Science
- Similar chemical structures have found applications in polymer science, such as in the synthesis of copolymers using CO2 and cyclohexene oxide (Matiwane et al., 2020). This suggests potential use in sustainable materials and green chemistry.
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity or flammability.
Future Directions
This would involve a discussion of potential future research directions involving the compound.
properties
IUPAC Name |
tert-butyl N-methyl-N-[2-[methyl-[[1-(oxan-2-yl)-3-[4-(3-phenylmethoxycyclobutyl)oxyphenyl]pyrazol-4-yl]methyl]amino]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48N4O5/c1-35(2,3)44-34(40)38(5)19-18-37(4)23-28-24-39(32-13-9-10-20-41-32)36-33(28)27-14-16-29(17-15-27)43-31-21-30(22-31)42-25-26-11-7-6-8-12-26/h6-8,11-12,14-17,24,30-32H,9-10,13,18-23,25H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBKEDOAZUPHOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)CC1=CN(N=C1C2=CC=C(C=C2)OC3CC(C3)OCC4=CC=CC=C4)C5CCCCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(((3-(4-((1r,3r)-3-(benzyloxy)cyclobutoxy)phenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methyl)(methyl)amino)ethyl(methyl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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